

Technical Guide: Physicochemical Properties of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE

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Compound of Interest

4-AMINO-3,5DIMETHYLPYRIDINE1-OXIDE

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific physicochemical properties of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE is not readily available in publicly accessible scientific literature. This guide provides a comprehensive framework of the essential physicochemical properties to be determined for a novel chemical entity and details the experimental protocols for their measurement. The provided tables are templates for data presentation.

Introduction

The systematic evaluation of physicochemical properties is a cornerstone of modern drug discovery and development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately influence its therapeutic efficacy and safety. This document outlines the key physicochemical parameters for the characterization of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE and provides standardized experimental protocols for their determination.

Data Summary

A comprehensive physicochemical profile is essential for understanding the behavior of a potential drug candidate. The following table summarizes the critical parameters for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.



Property	Value	Method of Determination
Molecular Weight (g/mol)	-	Calculation
Melting Point (°C)	-	Capillary Method
Boiling Point (°C)	-	Thiele Tube Method
Solubility (mg/mL)	-	Shake-Flask Method
рКа	-	Potentiometric Titration
LogP (Octanol-Water)	-	Shake-Flask Method

Experimental Protocols

Accurate and reproducible experimental data is fundamental to the characterization of a new chemical entity. The following sections detail the methodologies for determining the key physicochemical properties of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[1][2][3][4][5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.[1][2]

Methodology: Capillary Melting Point Apparatus

- Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[2][3][4]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.[1][5]
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded. This range is the melting point of the compound.[1][4]
- Heating Rate: A slow heating rate of 1-2°C per minute is crucial for an accurate determination, especially near the expected melting point.[1][2]



Solubility Determination

Solubility, particularly aqueous solubility, is a critical factor influencing a drug's absorption and bioavailability.[6]

Methodology: Shake-Flask Method[7]

- Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.
- Agitation: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[7]
- Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[7]
- Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

pKa Determination

The acid dissociation constant (pKa) is the pH at which a compound exists in an equal mixture of its protonated and deprotonated forms. It is a critical parameter for predicting a drug's behavior in different physiological environments.

Methodology: Potentiometric Titration[8]

- Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture) to a known concentration.[8]
- Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is monitored using a calibrated pH meter.[8]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[8][9][10] For improved accuracy, multiple titrations should be performed.[8]



LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[11]

Methodology: Shake-Flask Method[11][12]

- Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other.
- Equilibration: The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.[12]
- Phase Separation: The octanol and aqueous layers are separated.
- Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method.[12]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
 octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
 [11]

Visualizations

Diagrams are provided to illustrate key experimental workflows and the logical relationships in drug development.



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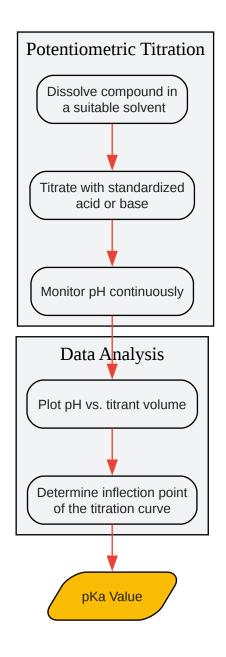
Melting Point Determination Workflow





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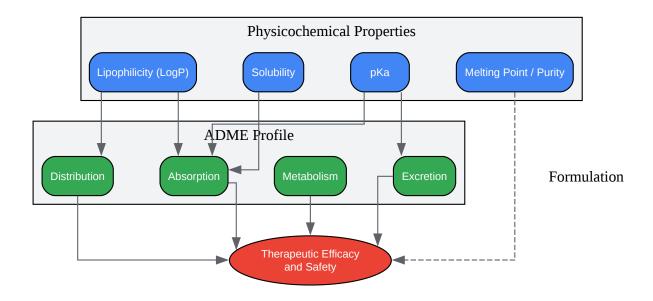
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pKa Determination Workflow





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Role of Physicochemical Properties in Drug Development

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